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molecular formula C10H17NOSi B8422282 2-Methoxy-5-trimethylsilanyl-phenylamine

2-Methoxy-5-trimethylsilanyl-phenylamine

Cat. No. B8422282
M. Wt: 195.33 g/mol
InChI Key: LHBUUHMDLUZYPY-UHFFFAOYSA-N
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Patent
US06852717B2

Procedure details

The above trimethyl-silane (760 mg, 3.4 mmol) was dissolved in 25 mL of EtOH. To this was added 10% Pd/C (128 mg). The reaction was stirred for 12 h under a 1 atm balloon of hydrogen gas. The reaction was then filtered through diatomaceous earth and concentrated in vacuo to provide 400 mg (60%) of 2-methoxy-5-trimethylsilanyl-phenylamine as an amber oil which was used without further purification.
Name
trimethyl-silane
Quantity
760 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
128 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][C:4]=1[N+:13]([O-])=O.[H][H]>CCO.[Pd]>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([Si:9]([CH3:12])([CH3:11])[CH3:10])=[CH:5][C:4]=1[NH2:13]

Inputs

Step One
Name
trimethyl-silane
Quantity
760 mg
Type
reactant
Smiles
COC1=C(C=C(C=C1)[Si](C)(C)C)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
128 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=C1)[Si](C)(C)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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